molecular formula C13H12Cl2N2O3S B5833443 3,4-dichloro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

3,4-dichloro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5833443
M. Wt: 347.2 g/mol
InChI Key: SVNGKUAICOOSND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical processes with high yields. For example, a related compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, was synthesized from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with an overall chemical yield of 75-84% (Gao et al., 2014). This demonstrates the efficiency of the synthetic routes used in producing these compounds.

Molecular Structure Analysis

Benzenesulfonamides' molecular structure is crucial for their biological activity. X-ray diffraction studies provide detailed insights into their structural configurations. For instance, N-(3-Methoxybenzoyl)benzenesulfonamide was characterized by single crystal x-ray diffraction studies, revealing its trigonal crystal system and P31 space group (Sreenivasa et al., 2014). Such detailed structural analysis aids in understanding the interaction mechanisms of these compounds with biological targets.

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene is an example of how new derivatives are synthesized, showcasing the reactive nature of these compounds (Aizina et al., 2017).

Physical Properties Analysis

The physical properties, such as crystallinity, solubility, and melting points, of benzenesulfonamides, are closely linked to their structural features. The crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide provide insights into their solid-state properties and the potential for forming supramolecular architectures through interactions like C—H⋯πaryl (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the application of benzenesulfonamide derivatives. Studies on compounds like N-(2,2,2-trichloroethylidene)- and N-(2,2-dichloro-2-phenylethylidene)-4-methoxybenzenesulfonamides showcase the diverse chemical reactions these compounds can undergo, underlining their chemical versatility (Aizina et al., 2017).

properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(3-2-10(14)12(13)15)21(18,19)17-8-9-4-6-16-7-5-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNGKUAICOOSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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